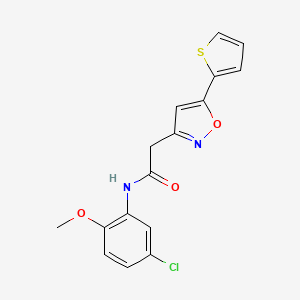

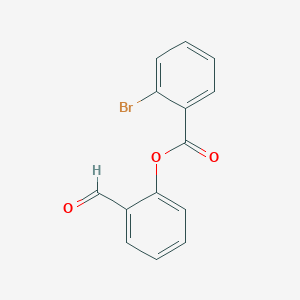

2-Formylphenyl 2-bromobenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to “2-Formylphenyl 2-bromobenzoate” has been reported. For instance, the synthesis of “3-formylphenyl 2-bromobenzoate” has been described . Additionally, the synthesis and structure of a novel ortho-fluoroazobenzene, methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate, has been reported . Another study discusses the synthesis of cellulose p-phenylbenzoate by esterification and Suzuki–Miyaura coupling .Applications De Recherche Scientifique

Bioorthogonal Coupling Reactions

A study by Ozlem Dilek et al. (2015) highlights the rapid formation of a stable boron-nitrogen heterocycle in dilute, neutral aqueous solution. This process involves combining 2-formylphenylboronic acid with 4-hydrazinylbenzoic acid, yielding a single, stable product suitable for bioorthogonal coupling reactions, demonstrating its utility in protein conjugation under physiologically compatible conditions Dilek, Ozlem, et al. (2015).

Selective Functionalization of Indole C-H Bonds

Research conducted by Jing-Jing Pi et al. (2018) explores the use of diversely substituted 2-arylbenzoic acids, including 2-Formylphenyl 2-bromobenzoate derivatives, as proton shuttles in the direct arylation of indoles with bromobenzenes. This demonstrates the compound's role in enhancing yield and selectivity in the synthesis of complex organic molecules Pi, Jing-Jing, et al. (2018).

Synthesis of Dibenzo[fg,op]naphthacenes

Xiao Hong Cheng et al. (2003) described a facile synthesis method that uses 1,3-Bis(2-bromophenyl)-2,5-diphenylbenzenes, accessible by condensation of phenylacetates with corresponding pyrylium salts. This method, involving a palladium-catalyzed dehydrohalogenation, highlights the application of this compound in creating functionalized dibenzo[fg,op]naphthacenes Cheng, Xiao Hong, et al. (2003).

High-Temperature Water Synthesis of Benzimidazoles

A study by Lucinda M. Dudd et al. (2003) utilized high-temperature water to synthesize 2-phenylbenzimidazole from 1,2-phenylenediamine and benzoic acid, optimizing the yield to around 90%. This method, showcasing the solvent properties of high-temperature water, potentially includes applications of this compound derivatives in optimizing reaction conditions for the synthesis of benzimidazoles Dudd, Lucinda M., et al. (2003).

Propriétés

IUPAC Name |

(2-formylphenyl) 2-bromobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrO3/c15-12-7-3-2-6-11(12)14(17)18-13-8-4-1-5-10(13)9-16/h1-9H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQGPNUNJJQXFNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)OC(=O)C2=CC=CC=C2Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Azaspiro[2.5]octan-2-ylmethanamine;dihydrochloride](/img/structure/B2861945.png)

![7-(3-fluorophenyl)-3-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2861947.png)

![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2861953.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-3-ylmethyl)isoxazole-3-carboxamide](/img/structure/B2861962.png)

![N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2861964.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide](/img/structure/B2861966.png)